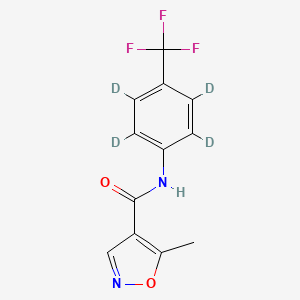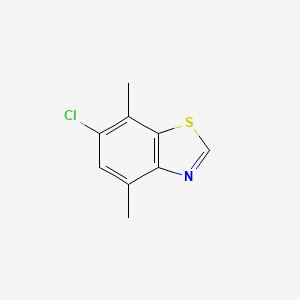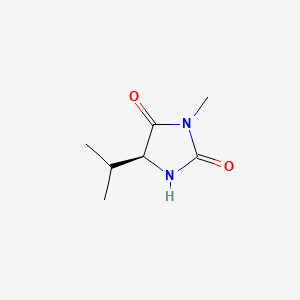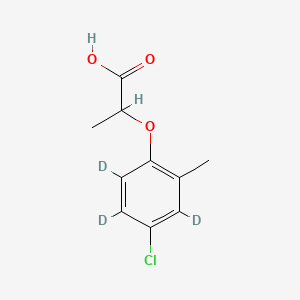
Mecoprop-d3
Descripción general
Descripción
Mecoprop-d3, also known as 2-(4-chloro-2-methylphenoxy)-2,3,5-d3-propanoic acid, is a deuterium-labeled analog of Mecoprop. It is primarily used as a reference standard in environmental testing and research. The compound is a stable isotope-labeled herbicide, which allows for precise quantification and analysis in various scientific studies .
Aplicaciones Científicas De Investigación
Mecoprop-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Environmental Testing: Used as a reference standard for the quantification of Mecoprop residues in environmental samples, such as soil and water.
Pharmacokinetic Studies: Employed in drug metabolism and pharmacokinetic studies to trace the distribution and elimination of Mecoprop in biological systems.
Analytical Chemistry: Utilized in the development and validation of analytical methods, including chromatography and mass spectrometry, for the detection and quantification of herbicides.
Toxicology Studies: Used to study the toxicological effects and metabolic pathways of Mecoprop in various organisms
Mecanismo De Acción
Target of Action
Mecoprop-d3, a deuterium-labeled variant of Mecoprop, is primarily used to control broadleaf weeds . Its primary targets are these broadleaf weeds, including prostate chickweed, stitchwort, ground ivy, knotweed, clover, and plantain .
Mode of Action
This compound works by mimicking the plant hormone Indole-3-acetic acid (IAA), also known as auxin . This mimicry leads to uncontrolled growth in the target weeds, disrupting their normal cell division . The uncontrolled growth eventually leads to the death of the weed.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of auxin, a key hormone involved in plant growth and development . This interference disrupts normal cell division and causes uncontrolled growth, which is detrimental to the plant’s survival .
Pharmacokinetics
It is known that mecoprop, the non-deuterated form of the compound, readily leaches in soil but also quickly biodegrades
Result of Action
The primary result of this compound’s action is the death of broadleaf weeds. By causing uncontrolled growth and disrupting normal cell division, this compound effectively eliminates these weeds from the environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Mecoprop readily biodegrades in soil , suggesting that soil composition and microbial activity could impact the persistence and effectiveness of this compound. Additionally, exposure to this compound would be primarily occupational, through dermal contact with the herbicide and treated surfaces, and inhalation and ingestion of spray droplets .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Mecoprop-d3 are expected to be similar to those of Mecoprop, given their structural similarity. Mecoprop is known to mimic the plant hormone IAA (auxin), causing uncontrolled growth in broadleaf weeds, leading to their death
Cellular Effects
As a derivative of Mecoprop, it may influence cell function by disrupting normal cell division . This disruption is what leads to the death of broadleaf weeds when they are exposed to Mecoprop .
Molecular Mechanism
Mecoprop, the parent compound, is known to mimic the plant hormone IAA (auxin), leading to uncontrolled growth in broadleaf weeds . It is likely that this compound shares a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Mecoprop, the parent compound, is known to readily biodegrade in soil, with reported half-lives generally ranging from 3 to 21 days . It is possible that this compound exhibits similar temporal characteristics.
Metabolic Pathways
Mecoprop, the parent compound, is known to be metabolized by various enzymes in plants .
Transport and Distribution
Mecoprop, the parent compound, is known to be very mobile in soil and has been detected in groundwater samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mecoprop-d3 involves the incorporation of deuterium atoms into the Mecoprop molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified and characterized to meet stringent quality standards for use as a reference material .
Análisis De Reacciones Químicas
Types of Reactions: Mecoprop-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenoxypropanoic acids with different functional groups.
Comparación Con Compuestos Similares
Mecoprop: The non-deuterated form of Mecoprop-d3, widely used as a herbicide.
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another phenoxy herbicide with similar applications and mode of action.
Dicamba: A benzoic acid herbicide used for controlling broadleaf weeds.
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracking in various analytical and pharmacokinetic studies. This makes this compound an invaluable tool in environmental testing, toxicology, and analytical chemistry .
Propiedades
IUPAC Name |
2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662063 | |
| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352431-15-3 | |
| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



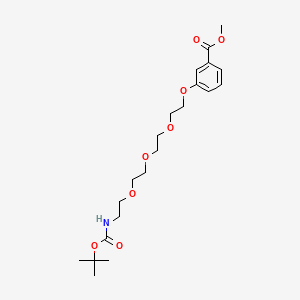
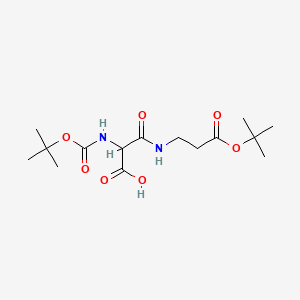
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
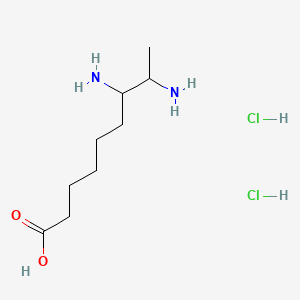
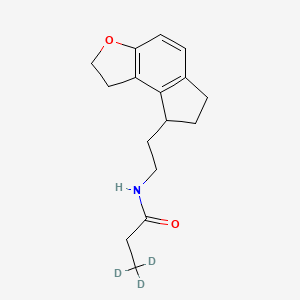
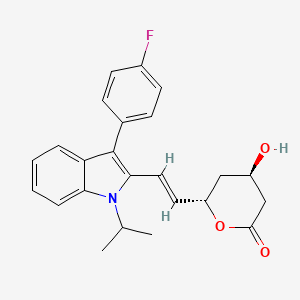
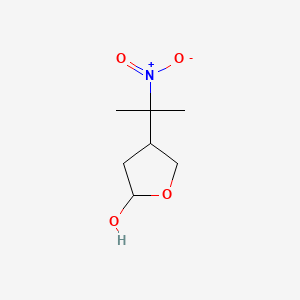
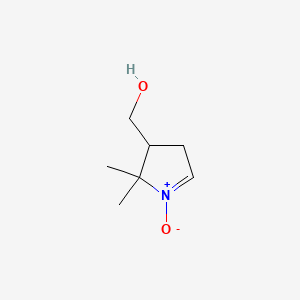
![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)
